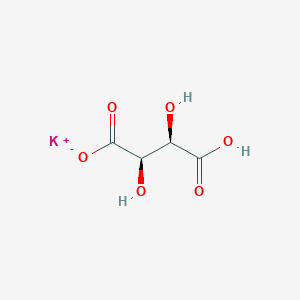
copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The synthetic route typically includes:
Step 1: Selection of starting materials that contain the necessary functional groups.
Step 2: Use of reagents such as catalysts, solvents, and other chemicals to facilitate the reaction.
Step 3: Control of reaction conditions such as temperature, pressure, and time to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk procurement of raw materials: to ensure consistency and cost-effectiveness.
Optimization of reaction parameters: to maximize yield and minimize waste.
Implementation of purification techniques: such as crystallization, distillation, and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target proteins or enzymes: and modulating their activity.
Interfering with cellular signaling pathways: to alter physiological responses.
Inducing or inhibiting biochemical reactions: to achieve the desired outcome.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: Compound “copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit:
Higher reactivity: under certain conditions.
Greater selectivity: for specific targets.
Enhanced stability: in various environments.
This detailed article provides a comprehensive overview of compound “this compound,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
copper;(E)-1-ethoxy-3-oxobut-1-en-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,8H,3H2,1-2H3;/q;;+2/p-2/b2*6-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPIJDRMRFUKB-NVWHPRHESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C)[O-].CCOC(=CC(=O)C)[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C)/[O-].CCO/C(=C/C(=O)C)/[O-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)







![Benzo[C][1,2,5]oxadiazole-5-boronicacid](/img/structure/B7798299.png)

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7798302.png)

